molecular formula C8H16ClNO B1375822 Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride CAS No. 1363404-73-2

Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride

Cat. No. B1375822
M. Wt: 177.67 g/mol
InChI Key: KLPGNZUIIRCLMJ-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[3,2-c]pyridine is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 g/mol . The compound is also known by other synonyms such as 3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine .


Synthesis Analysis

The synthesis of Octahydro-2H-pyrano[3,2-c]pyridine involves several key steps. One method involves the cleavage of a terminal 1,2-diol and acid-catalyzed epoxide opening cyclization . Another method involves the application of metallated enamine chemistry to 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine .


Molecular Structure Analysis

The InChI code for Octahydro-2H-pyrano[3,2-c]pyridine is 1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2 . The compound has a topological polar surface area of 21.3 Ų . It has no rotatable bonds .


Physical And Chemical Properties Analysis

Octahydro-2H-pyrano[3,2-c]pyridine has a molecular weight of 141.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a complexity of 116 .

Scientific Research Applications

  • Synthesis of Pyrano[3,2-c]quinolones and Furo[3,2-c]quinolones

    • Application : This research focuses on the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These compounds are structural motifs occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
    • Method : The synthesis involves a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
    • Results : The reactions yield moderate-to-high yields of the desired products .
  • Synthesis, Antinociceptive Activity and Opioid Receptor Profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols

    • Application : This research focuses on the synthesis of a series of novel trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and their antinociceptive activity and opioid receptor profiles .
    • Method : The synthesis involves the construction of the pyrano[2,3-c]pyridines via annulation of the pyran ring onto the arylpiperidin-3-ones .
    • Results : The antinociceptive activity and opioid receptor profile of these compounds have been determined and structure-activity relationships are discussed .
  • Efficient Synthesis of Pyrano[3,2-c]pyridines via a Green and Catalyst-Free Method
    • Application : This research focuses on the efficient synthesis of pyrano[3,2-c]pyridines via a green and catalyst-free method at ambient temperature . Pyrano[3,2-c]pyridine derivatives are important heterocyclic compounds with a broad range of biological, medicinal, and pharmacological properties .
    • Method : The synthesis involves the precipitation of twelve medicinally important pyrano[3,2-c]pyridine derivatives from ethanol solutions of malononitrile and (E)-3,5-bis(benzylidene)-4-piperidones at ambient temperature .
    • Results : The reactions yield high yields of the desired products with almost no work-up .
  • Efficient Synthesis of Pyrano[2,3-b]pyridine Derivatives Using Aqueous Ethanol and Potassium Carbonate

    • Application : This research focuses on the efficient synthesis of pyrano[2,3-b]pyridine derivatives using aqueous ethanol and potassium carbonate . Pyrano[2,3-b]pyridine derivatives are important heterocyclic compounds with a broad range of biological, medicinal, and pharmacological properties .
    • Method : The synthesis involves reacting equimolar amounts of certain compounds in aqueous ethanol (50%) in the presence of potassium carbonate under both solar thermal heating and microwave irradiations .
    • Results : The reactions yield high yields of the desired products with almost no work-up .
  • Recent Advances in the Synthesis of 2H-Pyrans

    • Application : This review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access to 2HPs .
    • Method : The synthesis involves various methods reported in recent literature to access to 2HPs .
    • Results : The review provides a comprehensive overview of the recent advances in the synthesis of 2H-pyrans .

Safety And Hazards

When handling Octahydro-2H-pyrano[3,2-c]pyridine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . The compound has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7-6-9-4-3-8(7)10-5-1;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGNZUIIRCLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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